molecular formula C13H20N2O2 B2820223 Tert-butyl [4-(methylamino)benzyl]carbamate CAS No. 697306-51-7

Tert-butyl [4-(methylamino)benzyl]carbamate

Cat. No.: B2820223
CAS No.: 697306-51-7
M. Wt: 236.315
InChI Key: SSFHZITVVKTCQB-UHFFFAOYSA-N
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Description

Tert-butyl [4-(methylamino)benzyl]carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a methylamino group, and a benzyl group. This compound is often used in organic synthesis and serves as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(methylamino)benzyl]carbamate typically involves the reaction of 4-(methylamino)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(methylamino)benzyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl [4-(methylamino)benzyl]carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the tert-butyl group is removed, releasing the free amine, which can then participate in further reactions . The molecular targets and pathways involved are typically related to the specific synthetic or biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • N-Boc-protected amines

Comparison

Tert-butyl [4-(methylamino)benzyl]carbamate is unique due to the presence of both a tert-butyl group and a methylamino group attached to a benzyl moiety. This combination provides specific stability and reactivity characteristics that are advantageous in certain synthetic applications. Compared to other carbamates, it offers a balance of stability and ease of deprotection, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[[4-(methylamino)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHZITVVKTCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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